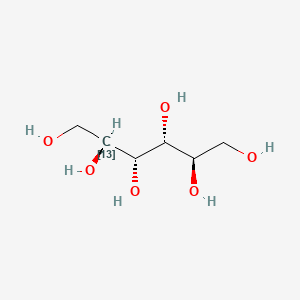

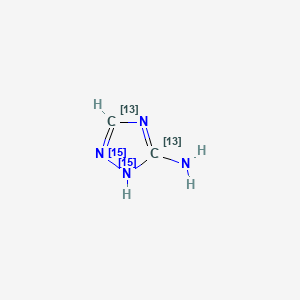

D-(2-~13~C)-arabino-Hexitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(2-~13~C)-arabino-Hexitol is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Syntheses and Biological Activities

D-(2-13C)-arabino-Hexitol, through its derivatives, plays a crucial role in the asymmetric synthesis of compounds like fagomine and its stereoisomers. Fagomine, a naturally occurring polyhydroxylated piperidine (iminosugar), exhibits significant biological activities, including glycosidase inhibition. These activities are valuable in the development of therapeutic agents targeting metabolic disorders and other diseases (Davies et al., 2019).

Efficient Synthesis of Trihydroxylated Pyrrolidine Alkaloids

The compound also finds application in the efficient synthesis of trihydroxylated pyrrolidine alkaloids, potential glycosidase inhibitors. These alkaloids are synthesized through intramolecular conjugate addition, demonstrating the compound's utility in generating biologically active molecules that could serve as leads for the development of new medications (Chaudhari et al., 2004).

Arabitol Production and Biotechnological Research

Arabitol, a pentitol related to the arabino-hexitol family, highlights the broader utility of these compounds in biotechnological research. Arabitol is used as a sweetener, anticariogenic agent, and substrate for various chemical products, indicating the potential of D-(2-13C)-arabino-Hexitol derivatives in the food industry and beyond. This polyol's production, from substrates like L-arabinose and glucose, emphasizes the role of arabino-hexitol derivatives in sustainable biochemical production processes (Kordowska-Wiater, 2015).

Novel Fermentation Products

Research into the fermentation products of certain bacteria when grown on D-arabinose showcases the compound's relevance in uncovering new metabolic pathways and potential bioproducts. For instance, the production of ethylene glycol from D-arabinose by specific bacterial strains offers insights into unique biochemical transformations that could be harnessed for industrial applications (Isern et al., 2013).

Properties

IUPAC Name |

(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZRXDASGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745690 |

Source

|

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-69-0 |

Source

|

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)